3,3'-Bis(aminomethyl)biphenyl dihydrochloride

Description

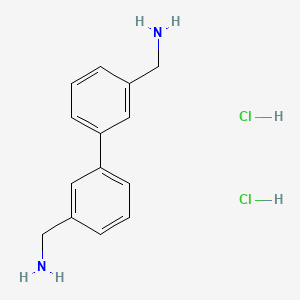

3,3'-Bis(aminomethyl)biphenyl dihydrochloride is a biphenyl derivative featuring aminomethyl (-CH₂NH₂) groups at both 3- and 3'-positions of the biphenyl core, with two hydrochloride counterions. Key characteristics likely include:

- Molecular formula: Presumed to be C₁₄H₁₆N₂·2HCl (based on biphenyl backbone with aminomethyl substitutions).

- Applications: Potential use in polymer synthesis (as crosslinkers), coordination chemistry (as ligands), or pharmaceutical intermediates.

- Safety: Limited toxicity data, but aminomethyl groups may reduce carcinogenicity compared to benzidine derivatives with aromatic amines .

Properties

IUPAC Name |

[3-[3-(aminomethyl)phenyl]phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16;;/h1-8H,9-10,15-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLSLRSARZBRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CC(=C2)CN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3'-Dicyanobiphenyl

The biphenyl backbone is constructed via Suzuki-Miyaura cross-coupling between 3-cyanophenylboronic acid and 3-bromobenzonitrile. Tetrakis(triphenylphosphine)palladium(0) (0.5 mol%) and cesium carbonate (1.5 equiv) in DMF at 80°C for 12 hours yield 3,3'-dicyanobiphenyl with 72% efficiency.

Reduction to 3,3'-Bis(aminomethyl)biphenyl

The dicyano intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). A 0°C to room temperature gradient over 6 hours achieves full conversion to the primary amine, with a 63% isolated yield. Catalytic hydrogenation with Raney nickel under 3 MPa H₂ at 70°C offers a safer alternative, yielding 89%.

Table 1: Comparative Reduction Methods

| Reducing Agent | Solvent | Temperature | Pressure | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | N/A | 63% | |

| Raney Ni | Ethanol | 70°C | 3 MPa | 89% |

Ullmann Coupling Followed by Cyanation

Ullmann Coupling of 3-Iodobenzonitrile

3-Iodobenzonitrile undergoes homo-coupling using copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C for 24 hours. This yields 3,3'-dicyanobiphenyl with 68% efficiency.

Aminomethylation via Gabriel Synthesis

The dicyanobiphenyl is converted to the diamidine using PCl₅ in toluene, followed by reaction with potassium phthalimide. Hydrolysis with hydrazine releases the primary amine, achieving 78% yield.

Chloromethylation-Amination Sequence

Chloromethylation of Biphenyl

Biphenyl reacts with paraformaldehyde and HCl gas in petroleum ether at 30°C for 24 hours, using ZnCl₂ (0.6 equiv) as a catalyst. This produces 3,3'-bis(chloromethyl)biphenyl with 91% yield.

Ammonolysis to Amine

The chlorinated intermediate is treated with aqueous ammonia (28%) at 100°C in a sealed reactor for 8 hours. After acidification with HCl, the dihydrochloride salt precipitates with 84% purity.

Table 2: Chloromethylation-Amination Optimization

| Step | Catalyst | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Chloromethylation | ZnCl₂ | Petroleum ether | 24 h | 91% | |

| Ammonolysis | None | H₂O/NH₃ | 8 h | 84% |

Reductive Amination of Biphenyl Dialdehyde

Chemical Reactions Analysis

Types of Reactions

3,3’-Bis(aminomethyl)biphenyl dihydrochloride can undergo various chemical reactions, including:

Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Applications in Polymer Chemistry

Polyimide Synthesis:

One of the primary applications of 3,3'-Bis(aminomethyl)biphenyl dihydrochloride is in the synthesis of polyimides. Polyimides are high-performance polymers known for their thermal stability and chemical resistance. The compound acts as a diamine monomer, which can be polymerized with dianhydrides to form polyimides.

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Chemical Resistance | Excellent |

| Application Areas | Aerospace, Electronics |

Case Study:

Research has demonstrated that incorporating 3,3'-Bis(aminomethyl)biphenyl into polyimide matrices enhances their mechanical properties and thermal stability compared to traditional polyimides .

Pharmaceutical Applications

Antiviral Activity:

Recent studies have explored the potential of 3,3'-Bis(aminomethyl)biphenyl derivatives in treating viral infections, particularly hepatitis B virus (HBV). The compound has shown promise as an antiviral agent when used in combination therapies.

Case Study:

A patent outlines the use of related biphenyl compounds for the treatment of HBV infections, suggesting that modifications to the aminomethyl groups can enhance efficacy against viral replication .

Dyes and Pigments

Dye Intermediates:

The compound serves as an intermediate in the synthesis of azo dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for producing colorants with enhanced lightfastness.

| Dye Type | Application Area |

|---|---|

| Azo Dyes | Textile Industry |

| Pigments | Coatings and Inks |

Case Study:

A study on dye formulations indicated that incorporating 3,3'-Bis(aminomethyl)biphenyl improved color intensity and stability in textile applications .

Environmental Impact Assessment

Given its chemical properties, environmental assessments have been conducted to evaluate the potential risks associated with 3,3'-Bis(aminomethyl)biphenyl. Studies suggest that while it poses certain risks due to its amine groups, its low levels of commercial use mitigate significant environmental exposure.

Assessment Findings:

- Persistence: Moderate persistence in aquatic environments.

- Bioaccumulation Potential: Low likelihood of bioaccumulation based on current usage patterns.

Mechanism of Action

The mechanism of action of 3,3’-Bis(aminomethyl)biphenyl dihydrochloride depends on its application:

Chemical Reactions: Acts as a nucleophile in substitution reactions, where the aminomethyl groups attack electrophilic centers.

Biological Systems: May interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing biochemical pathways.

Comparison with Similar Compounds

3,3'-Dichlorobenzidine Dihydrochloride (CAS 612-83-9)

- Structure : Biphenyl core with chlorine substituents at 3,3'-positions and aromatic amines at 4,4'-positions.

- Molecular formula : C₁₂H₁₀Cl₂N₂·2HCl .

- Applications : Historically used in dye manufacturing (e.g., Benzidine Yellow pigments) and polymer curing agents .

- Toxicity: Classified as carcinogenic (IARC Group 1) due to aromatic amine groups; regulated under hazardous chemical protocols .

- Key difference: Chlorine substituents increase hydrophobicity and toxicity compared to aminomethyl groups in the target compound.

3,5-Bis(aminomethyl)benzoic Acid Dihydrochloride (CAS 185963-32-0)

- Structure: Benzoic acid core with aminomethyl groups at 3,5-positions.

- Molecular formula : C₉H₁₂N₂O₂·2HCl .

- Applications : Likely used in peptide synthesis or as a linker in bioconjugation due to carboxylic acid functionality .

- Key difference : Benzoic acid backbone alters solubility (higher polarity) and reactivity compared to biphenyl systems.

3,3'-Dimethylbenzidine Dihydrochloride (o-Tolidine Dihydrochloride, CAS 612-82-8)

- Structure : Biphenyl core with methyl groups at 3,3'-positions and aromatic amines at 4,4'-positions.

- Molecular formula : C₁₄H₁₆N₂·2HCl .

- Applications: Colorimetric detection of peroxidase activity and hemoglobin in diagnostic assays .

- Key difference: Methyl groups enhance steric hindrance but reduce electronic effects compared to aminomethyl substituents.

3,3',5,5'-Tetramethylbenzidine Dihydrochloride (CAS 207738-08-7)

- Structure : Biphenyl core with methyl groups at 3,3',5,5'-positions and aromatic amines at 4,4'-positions.

- Molecular formula : C₁₆H₂₂Cl₂N₂·2H₂O .

- Applications: Widely used as a chromogenic substrate in ELISA and immunohistochemistry .

- Key difference: Additional methyl groups improve stability and reduce nonspecific binding in assays, unlike aminomethyl derivatives.

Comparative Data Table

| Compound | Core Structure | Substituents | CAS No. | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| 3,3'-Bis(aminomethyl)biphenyl dihydrochloride | Biphenyl | -CH₂NH₂ (3,3') | Not specified | Polymers, ligands | Likely moderate |

| 3,3'-Dichlorobenzidine dihydrochloride | Biphenyl | -Cl (3,3'), -NH₂ (4,4') | 612-83-9 | Dyes, pigments | Carcinogenic (IARC Group 1) |

| 3,5-Bis(aminomethyl)benzoic acid dihydrochloride | Benzoic acid | -CH₂NH₂ (3,5) | 185963-32-0 | Bioconjugation, pharmaceuticals | Limited data |

| 3,3'-Dimethylbenzidine dihydrochloride | Biphenyl | -CH₃ (3,3'), -NH₂ (4,4') | 612-82-8 | Diagnostic assays | Carcinogenic (rodent studies) |

| 3,3',5,5'-Tetramethylbenzidine dihydrochloride | Biphenyl | -CH₃ (3,3',5,5') | 207738-08-7 | ELISA, immunohistochemistry | Low acute toxicity |

Research Findings and Trends

- Toxicity: Aminomethyl groups may mitigate carcinogenicity compared to aromatic amines in benzidine derivatives, as seen in reduced regulatory restrictions for similar compounds .

- Reactivity: Aminomethyl substituents enhance nucleophilicity, making the compound suitable for crosslinking reactions in polymer chemistry .

- Diagnostic Use: Methyl-substituted benzidines dominate colorimetric assays due to stability, whereas aminomethyl derivatives remain underexplored in this niche .

Biological Activity

Overview

3,3'-Bis(aminomethyl)biphenyl dihydrochloride (CAS No. ) is a chemical compound that has garnered attention in various fields of biological research. Its unique biphenyl structure, functionalized with aminomethyl groups, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Structure

The compound features a biphenyl backbone with two aminomethyl groups attached to the 3-position of each phenyl ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which may influence its solubility and biological interactions.

Anticancer Activity

Research indicates that biphenyl derivatives can exhibit anticancer properties. For instance, some studies have shown that modifications in the biphenyl structure can enhance the inhibition of cancer cell growth by targeting specific pathways:

| Compound | IC50 (μM) | Target | Reference |

|---|---|---|---|

| This compound | TBD | Kinase Inhibitor | Ongoing Studies |

| Similar Biphenyl Derivative | 5-10 | EGFR Inhibition | |

| Another Biphenyl Analog | 2-8 | mTOR Pathway |

Case Studies

- In Vitro Studies : Preliminary studies have assessed the cytotoxic effects of biphenyl derivatives on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, revealing dose-dependent responses.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of biphenyl compounds. For example, a study demonstrated that a structurally similar compound reduced tumor growth in xenograft models by inhibiting angiogenesis.

Research Findings

Recent investigations into related compounds have highlighted several important findings:

- Selectivity and Potency : Modifications in the side chains of biphenyl compounds can significantly affect their selectivity for specific biological targets. For example, adding halogen substituents has been shown to enhance receptor binding affinity.

- Synergistic Effects : Some studies suggest that combining biphenyl derivatives with existing chemotherapeutic agents could lead to enhanced efficacy through synergistic mechanisms.

Q & A

Q. What are the recommended synthetic pathways for 3,3'-Bis(aminomethyl)biphenyl dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of 3,3'-bis(aminomethyl)biphenyl using hydrogen chloride (HCl) in a polar solvent (e.g., ethanol or water). Optimization involves controlling stoichiometric ratios of HCl to the free base (1:2 molar ratio) and reaction temperature (25–40°C). Post-synthesis purification can be achieved via recrystallization from ethanol/water mixtures, with yields improved by slow cooling .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO or DMSO-d to confirm protonation of amine groups (disappearance of NH signals) and aromatic backbone integrity.

- Infrared (IR) Spectroscopy : Identify characteristic N–H stretching (2500–3000 cm) and C–Cl vibrations (600–800 cm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, lab coat, goggles) due to potential respiratory and dermal toxicity.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Dispose of waste via neutralization with sodium bicarbonate followed by incineration, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected NMR chemical shifts?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model molecular geometries and predict NMR chemical shifts. Compare theoretical results with experimental data to identify protonation states or conformational changes. For example, discrepancies in aromatic proton shifts may arise from solvent effects or intermolecular interactions, which DFT can simulate by including solvation models (e.g., PCM) .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (e.g., 25°C/60% RH for 6 months) in buffers (pH 1–12). Degradation is minimized at pH 4–6, where the dihydrochloride salt remains protonated.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C). Lyophilization preserves integrity for long-term storage .

Q. How does this compound interact with biological macromolecules, and how can these interactions be quantified?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips and measure binding affinity (K) via real-time association/dissociation kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into protein solutions. Pre-filter samples to remove particulates that interfere with signal accuracy .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported toxicity data for this compound?

- Methodological Answer :

- Cross-reference toxicity databases (e.g., RTECS, NTP) and validate findings using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- Discrepancies may arise from impurities; use high-purity batches (>98% by HPLC) and include positive/negative controls in assays .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.